![molecular formula C12H14O4 B6354045 Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate CAS No. 139386-27-9](/img/structure/B6354045.png)
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate
Overview
Description
Scientific Research Applications
Photoprotective Properties
A study by Vinhal et al. (2016) on a derivative of Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate, LQFM048, demonstrates its potential as a photoprotective compound. LQFM048 shows low degradation under sunlight exposure and possesses interesting redox potential, indicating antioxidant properties. It also exhibits low acute toxicity, making it promising for sunscreen product development (Vinhal et al., 2016).
Antioxidant and Cytotoxic Activity
Obregón-Mendoza et al. (2018) found that certain Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate derivatives have antioxidant activity. Compounds with free phenolic hydroxyls, such as methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, displayed scavenging free-radical and antioxidant activity. Some derivatives also exhibited cytotoxic activity against various tumor cell lines (Obregón-Mendoza et al., 2018).
Potential in Polymer Synthesis
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC), closely related to Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate, initiates diradical polymerization of acrylonitrile, indicating its utility in polymer synthesis. This process is significant at temperatures above 80°C and demonstrates the potential of such compounds in the development of polymers with specific characteristics (Li et al., 1991).
Crystal Structure Analysis
The crystal structure of Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate was analyzed by Hou (2008), providing valuable insights into its molecular configuration. This analysis is crucial for understanding its chemical properties and potential applications in various scientific fields (Hou, 2008).
Corrosion Inhibition
A study by Hadisaputra et al. (2018) on a derivative of Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate, (E)-ethyl 3-(4-methoxyphenyl)acrylate, revealed its efficiency as a corrosion inhibitor of iron in acidic solutions. The study combined experimental and theoretical approaches, highlighting its potential in corrosion prevention (Hadisaputra et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4-8,13H,3H2,1-2H3/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXBVFUUEWWMFT-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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